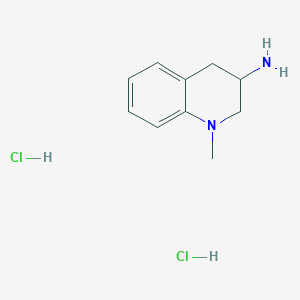

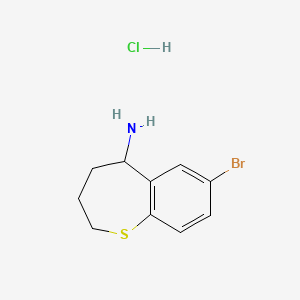

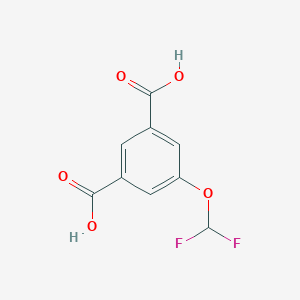

![molecular formula C23H18Cl2N2O6 B3002255 methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate CAS No. 303986-17-6](/img/structure/B3002255.png)

methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various chemical properties and potential applications. The related compounds in the provided papers involve similar structures with benzoylamino groups and pyran rings, which are indicative of the compound's potential reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds often begins with a precursor such as methyl 2-benzoylamino-3-dimethylaminopropenoate, which can undergo various reactions to form different heterocyclic systems. For instance, this precursor reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding 3-benzoylamino substituted pyranones . Another approach involves the transformation of hippuric acid into different intermediates, which can then be converted into 3-benzoylamino-6-methylpyran-2-one derivatives . These methods demonstrate the versatility of the benzoylamino group in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined, revealing a practically planar molecule with specific torsion angles defining its conformation . This structural information is crucial for understanding the reactivity and potential interactions of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Rearrangements of certain 3-benzoylamino pyranones in the presence of N-nucleophiles have led to the formation of pyridine, pyranopyridine, and isoxazole derivatives . Additionally, reactions with hydrazines and amines have been employed to synthesize pyrazolecarboxylates and pyrazolopyrimidinones, respectively . These transformations highlight the chemical versatility of the core structure related to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of various functional groups can affect its solubility, stability, and reactivity. The synthesis of novel ethyl pyranopyridine derivatives, which are expected to exhibit antihypertensive activity, suggests potential pharmacological applications of these compounds . The intramolecular and intermolecular hydrogen bonding patterns observed in related pyrazolecarboxylates also play a role in their physical properties and potential biological activity .

Scientific Research Applications

Local Anesthetic and Platelet Antiaggregating Activities

Methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylates have demonstrated significant local anesthetic activity in mice and platelet antiaggregating activity in vitro. These activities are comparable to acetylsalicylic acid, along with moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice (Mosti et al., 1994).

Crystal Structures and Supramolecular Aggregation

The crystal structures of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate derivatives reveal interesting supramolecular aggregations. These are facilitated by hydrogen bonding and π–π interactions, which contribute to the compound's properties and potential applications in materials science (Kranjc et al., 2012).

Heterocyclic System Synthesis

These compounds play a key role in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. Their reactions with different reagents enable the formation of diverse molecular structures with potential applications in medicinal chemistry (Svete et al., 1990).

Synthesis of Tetrahydroquinoline Derivatives

The derivatives of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate are used in synthesizing tetrahydroquinoline derivatives. These derivatives have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity (Bombarda et al., 1992).

Role in Organic Synthesis and Chemical Transformations

These compounds are integral in organic synthesis, facilitating various chemical transformations. Their reactivity and ability to form complex structures make them valuable in synthesizing novel organic compounds (Gelmi & Pocar, 1992).

Novel Synthesis Methods and Chemical Characterization

New methods of synthesizing 3-benzoylamino-6-substituted pyran-2-one derivatives have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. Their structural characterization aids in understanding their chemical behavior and potential applications (Sun Gui-fa, 2011).

properties

IUPAC Name |

methyl 5-benzamido-2-[(2Z)-2-[(2,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O6/c1-31-22(29)17-12-19(27-21(28)14-5-3-2-4-6-14)23(30)33-20(17)9-10-26-32-13-15-7-8-16(24)11-18(15)25/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHQKVFFRJNFLO-KALUYTGESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

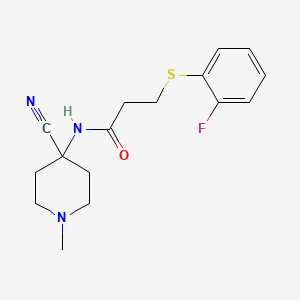

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

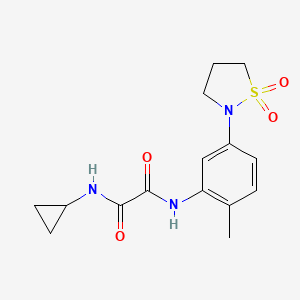

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

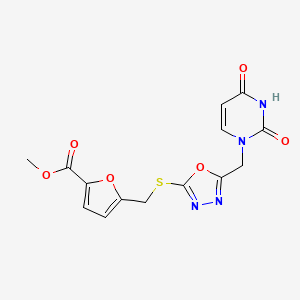

![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)

![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)